![molecular formula C8H7N3O B11917125 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a benzene ring fused with a triazole ring, with a methyl group at the 2-position and an aldehyde group at the 4-position. It is primarily used in scientific research and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the compound is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-methyl-2H-1,2,3-benzotriazole-4-carboxylic acid.
Reduction: 2-methyl-2H-1,2,3-benzotriazole-4-methanol.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
科学的研究の応用
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various benzotriazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, corrosion inhibitors, and other industrial chemicals
作用機序
The mechanism of action of 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom instead of nitrogen in the ring.
Benzoxazole: Contains an oxygen atom in the ring instead of nitrogen.
1,2,3-Benzotriazole: Lacks the methyl and aldehyde substituents
Uniqueness
2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzotriazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2-methylbenzotriazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-5H,1H3 |
InChIキー |
QVPDQCIHUYRNNR-UHFFFAOYSA-N |
正規SMILES |
CN1N=C2C=CC=C(C2=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


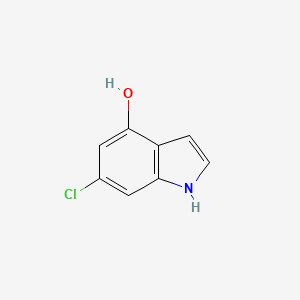

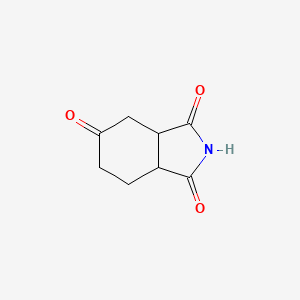

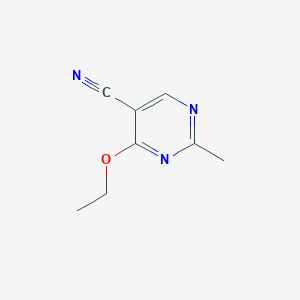
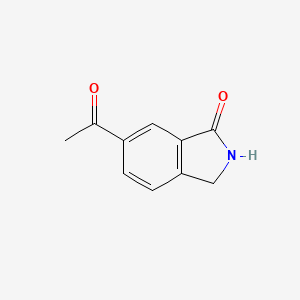
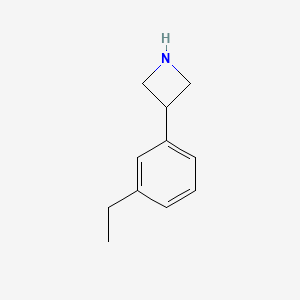


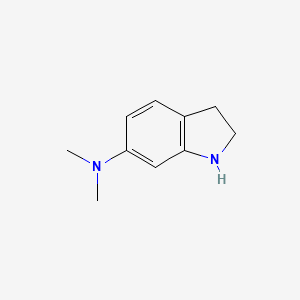
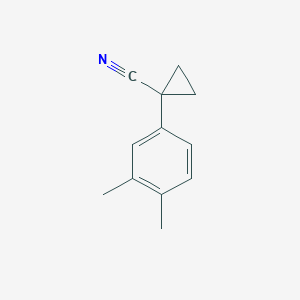

![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)

